2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol
Description
2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol is a phenolic compound featuring an aminomethyl group (-NH-CH₂-) bridging a phenol moiety and a 3-fluoro-2-methylphenyl substituent. This structure combines a polar phenolic hydroxyl group with a fluorine-substituted aromatic ring, which influences its electronic and steric properties.
Properties
IUPAC Name |
2-[(3-fluoro-2-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSTXJNCXOMXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Approach
Reaction Mechanism and Conditions
The Mannich reaction facilitates the direct introduction of an aminomethyl group at the ortho position of phenol without requiring hydroxyl protection. The general mechanism involves:
- Iminium Ion Formation : Condensation of formaldehyde with 3-fluoro-2-methylaniline generates an electrophilic iminium intermediate.
- Electrophilic Aromatic Substitution : The phenol’s hydroxyl group activates the aromatic ring, directing the iminium ion to the ortho position.
- Catalyst : Hydrochloric acid (10 mol%)
- Solvent : Methanol, 25°C
- Molar Ratio : Phenol/formaldehyde/amine = 1:1:1
- Yield : ~75–85% (ortho selectivity >90%)
The absence of para-substituted byproducts highlights the steric and electronic influence of the 3-fluoro-2-methyl group on the aniline, which disfavors para attack.
Challenges and Modifications
- Regioselectivity Control : Elevated temperatures (>40°C) promote para-substitution, necessitating strict temperature control.
- Side Reactions : Excess formaldehyde risks bis-aminomethylation, mitigated by slow reagent addition.
- Catalyst Alternatives : Bronsted acidic ionic liquids (e.g., [BMIM][HSO4]) improve yields to 88% while enabling catalyst recycling.
Reductive Amination Approach
Imine Formation and Reduction
This method leverages the inherent ortho-directing effect of salicylaldehyde’s hydroxyl group, ensuring precise regioselectivity:
Step 1: Imine Synthesis
- Reagents : Salicylaldehyde + 3-fluoro-2-methylaniline (1:1 molar ratio)
- Conditions : Methanol, molecular sieves (4Å), 25°C, 12 h
- Imine Intermediate : $$ \text{C}6\text{H}4(\text{OH})-\text{CH}=\text{N}-\text{C}6\text{H}3(\text{F})(\text{CH}_3) $$
Step 2: Imine Reduction
Two catalytic systems have demonstrated efficacy:
CuAlOx Flow Hydrogenation
- Catalyst : CuAlOx (derived from layered double hydroxides)
- Conditions : H₂ (10 bar), 80°C, flow reactor (residence time = 5 min)
- Yield : 94%
- Advantages : Continuous processing minimizes imine hydrolysis.
Diphenylphosphine Oxide-Mediated Reduction
- Reagents : Ph₂P(O)H (1.2 equiv), K₂CO₃ (2 equiv)
- Solvent : DMF, 100°C, 6 h
- Yield : 89%
- Mechanism : Phosphinate intermediate undergoes C–O bond cleavage via nucleophilic substitution.
Comparative Analysis of Reduction Methods
| Parameter | CuAlOx Flow System | Ph₂P(O)H Method |
|---|---|---|
| Yield | 94% | 89% |
| Temperature | 80°C | 100°C |
| Reaction Time | 5 min | 6 h |
| Catalyst Cost | Moderate | Low |
| Scalability | High (flow) | Moderate (batch) |
The CuAlOx system excels in throughput, whereas the Ph₂P(O)H method eliminates gas handling.
Alternative Synthetic Routes
Nucleophilic Substitution
While less common, alkylation of phenol with pre-formed bromomethylamines (e.g., 4-bromo-2-(((3-fluoro-2-methylphenyl)amino)methyl)phenol) followed by debromination has been explored. However, harsh conditions (LiAlH₄, THF, reflux) and modest yields (~65%) limit utility.
Chemical Reactions Analysis
2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound's structure suggests potential as a therapeutic agent in cancer treatment. Studies indicate that phenolic compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of phenolic compounds have shown promising results in inhibiting aromatase and steroid sulfatase activities, which are critical in estrogen biosynthesis and cancer progression .
1.2 Binding Affinity Studies
Research into the binding affinity of 2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol with biological targets is essential for understanding its pharmacological properties. Binding assays have demonstrated that fluorinated compounds often exhibit enhanced interactions with target proteins due to the electronegative nature of fluorine, which can stabilize binding interactions .
1.3 Structure-Activity Relationship (SAR)
The compound's efficacy can be optimized through SAR studies, where modifications to the phenolic structure may enhance its selectivity and potency against specific targets. For instance, substituting different groups on the aromatic rings can significantly influence biological activity and metabolic stability .
Biochemistry
2.1 Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies have assessed its ability to inhibit key enzymes involved in metabolic pathways, which is crucial for drug development aimed at diseases like cancer and metabolic disorders .
2.2 Cell-Based Assays
Cell viability assays have been conducted to determine the compound's effect on cell proliferation and survival. These assays are fundamental in preclinical studies to evaluate therapeutic potential before moving to animal models .
Material Science
3.1 Polymer Blending
In materials science, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique halogenation pattern may improve the interaction between the polymer and the additive, leading to superior performance characteristics.
3.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives, where its stability under various environmental conditions is advantageous. Fluorinated compounds are known for their hydrophobic properties, which can enhance the durability of coatings against moisture and chemicals .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against breast cancer cell lines | Showed significant inhibition of cell growth at low concentrations |
| Binding Affinity Study | Assessed interaction with aromatase | Enhanced binding compared to non-fluorinated analogs |
| Polymer Blending Experiment | Incorporated into polycarbonate | Improved impact resistance and thermal stability |
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems . The phenol group can form hydrogen bonds with amino acid residues in proteins, while the fluorinated aromatic amine can participate in hydrophobic interactions and π-π stacking with aromatic residues . These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Table 1: Structural Analogues and Substituent Effects
Key Observations :
- Halogen Effects: The bromine in 4-bromo-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol increases molecular weight (324.17 vs.
- Aromatic System Differences : Pyridine-containing analogues (e.g., ) exhibit nitrogen-based coordination sites, enabling metal chelation and catalytic applications, unlike the purely hydrocarbon-based 3-fluoro-2-methylphenyl group .
Reactivity Insights :
Table 3: Bioactivity and Physicochemical Comparisons
Property Analysis :
- Pyridine-containing analogues exhibit lower LogP values (~1.8) due to increased polarity, suggesting better aqueous solubility compared to the fluorinated target compound .
Biological Activity
The compound 2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol is a phenolic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a fluorinated phenyl group, which is known to enhance biological properties through various mechanisms. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO, featuring a hydroxyl group (-OH) and an amine group (-NH) that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that phenolic compounds exhibit significant antimicrobial properties. The presence of the fluorine atom in this compound is believed to enhance its efficacy against various bacterial strains.
- Mechanism of Action : The compound likely disrupts bacterial cell membranes or inhibits essential enzymatic functions within the bacteria.
- Case Study : In vitro studies indicated that derivatives with fluorinated groups demonstrated increased antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 22.9 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The potential anticancer properties of phenolic compounds are well-documented, with many studies indicating their ability to induce apoptosis in cancer cells.
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation or induce oxidative stress leading to cell death.
- Research Findings : A study exploring related phenolic compounds showed that they effectively inhibited cancer cell lines with IC values in the low micromolar range . This suggests that this compound could be a candidate for further anticancer drug development.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound.
- Target Enzymes : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways.
- Case Study : In studies involving similar phenolic compounds, it was observed that they could effectively inhibit enzymes like cyclooxygenases (COX), which are crucial in inflammatory processes .
Structure-Activity Relationship (SAR)
The incorporation of fluorine into the molecular structure significantly affects the biological activity of phenolic compounds. SAR studies indicate that:
- Fluorination increases lipophilicity , enhancing membrane permeability.
- Hydroxyl groups contribute to hydrogen bonding , improving binding affinity to target proteins.
- Substituent positioning on the aromatic ring can dramatically influence potency and selectivity against specific targets.
Q & A
Q. What are the recommended synthetic routes for 2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol?
- Methodological Answer : A plausible route involves reductive amination between 3-fluoro-2-methylaniline and 2-hydroxybenzaldehyde (or derivatives like 3-fluoro-2-hydroxybenzaldehyde ). Sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions (e.g., nitrogen atmosphere) can facilitate the reaction. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures removal of unreacted precursors. Confirmation of the product’s structure requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s purity and structural integrity be validated?
Q. What solubility properties are critical for experimental design?
- Methodological Answer : Test solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., dichloromethane) using the shake-flask method. The phenolic -OH group enhances solubility in alcohols, while the fluorinated aromatic ring may increase lipophilicity. Solubility data should guide solvent selection for reactions (e.g., DMSO for kinetic studies) or biological assays (e.g., PBS buffer with <1% DMSO) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation of the aminomethyl group). Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, confirming rotational barriers. Alternatively, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict optimized geometries and simulate NMR spectra for comparison .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation of the phenolic group or hydrolysis of the amine linkage). Compare results with accelerated stability testing (e.g., 40°C/75% relative humidity) to predict shelf-life .
Q. How can structure-activity relationships (SAR) be explored for biological targets?
- Methodological Answer : Synthesize analogs with modifications to the fluoro-methylphenyl or phenolic moieties. Test against target enzymes (e.g., kinases or oxidases) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. For example, replacing the -OH group with a methoxy group (as in 2-methoxyethanol derivatives ) could modulate hydrogen-bonding interactions .
Q. What computational methods predict binding affinity to biological receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., from the Protein Data Bank). Focus on interactions between the fluoro-methylphenyl group and hydrophobic pockets, and the phenolic -OH with polar residues. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
